3-(2,4-Dimethylphenyl)propanamide
Description
3-(2,4-Dimethylphenyl)propanamide is an aromatic propanamide derivative characterized by a 2,4-dimethylphenyl substitution on the propanamide backbone. Its structure combines lipophilic methyl groups with a hydrogen-bonding amide group, enabling interactions with biological targets while maintaining metabolic stability.
Properties
IUPAC Name |
3-(2,4-dimethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFBZBJDORSOAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenyl)propanamide can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with propionamide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of 2,4-dimethylphenylacetonitrile, followed by hydrolysis to yield the amide. This process can be optimized for large-scale production by adjusting parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: 3-(2,4-Dimethylphenyl)propanoic acid.
Reduction: 3-(2,4-Dimethylphenyl)propanamine.
Substitution: 3-(2,4-Dimethylphenyl)-4-nitropropanamide or 3-(2,4-Dimethylphenyl)-4-bromopropanamide.
Scientific Research Applications
3-(2,4-Dimethylphenyl)propanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
Substituent Position Matters : 2,4-dimethylphenyl derivatives generally exhibit higher melting points and enhanced bioactivity compared to 2,3- or 2,5-isomers due to optimized steric and electronic profiles.
Functional Group Trade-offs : Methoxy groups improve hydrogen bonding but reduce lipophilicity, whereas methyl groups balance permeability and metabolic stability.
Versatility in Applications : The 2,4-dimethylphenyl moiety is adaptable across enzyme inhibitors, antibacterials, and photostabilizers (e.g., triazine derivatives in ), highlighting its broad utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
